Tandospirone cation

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

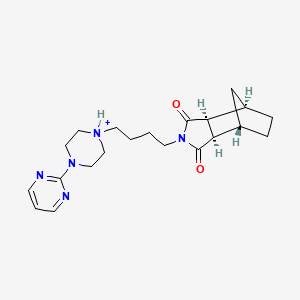

Tandospirone(1+) is an ammonium ion resulting from the addition of a proton to the piperazine nitrogen which is attached to the alkyl chain. The major species at pH 7.3. It is a conjugate acid of a tandospirone.

Aplicaciones Científicas De Investigación

Treatment of Anxiety Disorders

Tandospirone is widely used for managing generalized anxiety disorder and other anxiety-related conditions. Its inclusion in China's National Essential Drugs List underscores its clinical significance. Studies have demonstrated that tandospirone effectively reduces anxiety symptoms without the sedative effects commonly associated with benzodiazepines, making it a favorable option for patients who may be sensitive to sedation .

Amelioration of Respiratory Depression

Recent research has indicated that tandospirone may counteract respiratory depression induced by anesthetics such as fentanyl and midazolam. In a study involving rats, administration of tandospirone significantly improved oxygen saturation levels during anesthetic-induced respiratory depression, suggesting its potential as a protective agent in surgical settings . The findings highlight the compound's ability to maintain respiratory function while preserving analgesic effects.

| Anesthetic | Tandospirone Dose (mg/kg) | Effect on SaO2 |

|---|---|---|

| Fentanyl | 2 | Reduced decline from 95.78% to 63.60% |

| Midazolam | 4 | Maintained SaO2 at 99.47% of baseline |

Antidepressant Properties

Tandospirone has shown antidepressant effects in various animal models, particularly in forced swimming tests. These studies suggest that it may alleviate depressive symptoms by modulating serotonin levels through presynaptic autoreceptor desensitization, enhancing serotonergic neurotransmission without altering postsynaptic receptor sensitivity .

Vascular Depression and Cognitive Impairment

Emerging research indicates that tandospirone could benefit patients with vascular depression and mild cognitive impairment. By enhancing serotonergic activity, it may improve cognitive function and mood in these populations, warranting further investigation into its broader therapeutic applications .

Case Study 1: Hematochezia Linked to Tandospirone Use

A reported case involving a 55-year-old woman with major depressive disorder highlighted a potential adverse effect of tandospirone when administered alongside other antidepressants. The patient experienced hematochezia following the introduction of tandospirone into her treatment regimen, which resolved upon discontinuation of the drug. This case underscores the importance of monitoring for adverse effects when prescribing tandospirone, particularly in patients receiving multiple medications .

Case Study 2: Combination Therapy with Fluvoxamine

Another study examined the pharmacokinetic interactions between tandospirone and fluvoxamine, revealing enhanced anxiolytic effects when these medications were co-administered. This combination therapy approach suggests that tandospirone can be effectively integrated into treatment plans to optimize therapeutic outcomes for patients with anxiety disorders .

Propiedades

Fórmula molecular |

C21H30N5O2+ |

|---|---|

Peso molecular |

384.5 g/mol |

Nombre IUPAC |

(1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-ium-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |

InChI |

InChI=1S/C21H29N5O2/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21/h3,6-7,15-18H,1-2,4-5,8-14H2/p+1/t15-,16+,17+,18- |

Clave InChI |

CEIJFEGBUDEYSX-FZDBZEDMSA-O |

SMILES |

C1CC2CC1C3C2C(=O)N(C3=O)CCCC[NH+]4CCN(CC4)C5=NC=CC=N5 |

SMILES isomérico |

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCC[NH+]4CCN(CC4)C5=NC=CC=N5 |

SMILES canónico |

C1CC2CC1C3C2C(=O)N(C3=O)CCCC[NH+]4CCN(CC4)C5=NC=CC=N5 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.